molecular formula C22H22O4 B587993 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 CAS No. 1794960-44-3

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5

Cat. No.: B587993
CAS No.: 1794960-44-3
M. Wt: 355.445
InChI Key: TUPSTLDQFNUXKF-HQMUZNGPSA-N
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Description

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is a deuterium-labeled compound with the molecular formula C22H17D5O4 and a molecular weight of 355.44. This compound is an intermediate in the preparation of catecholamines metabolites and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves the deuterium labeling of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. The reaction typically involves the use of deuterated reagents and solvents to incorporate deuterium atoms into the compound. Specific reaction conditions and catalysts may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Applied as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves its role as an intermediate in the preparation of catecholamines metabolites. The compound’s deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms in vivo, providing insights into molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.

    Catecholamines Metabolites: Other intermediates in the preparation of catecholamines metabolites, which may have different labeling or structural modifications.

Uniqueness

The uniqueness of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and environmental studies. This labeling makes it a valuable tool in research applications where precise tracking and analysis of metabolic pathways are required.

Properties

IUPAC Name

1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSTLDQFNUXKF-HQMUZNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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